molecular formula C8H5BrF3NO3 B11775526 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid

Cat. No.: B11775526
M. Wt: 300.03 g/mol
InChI Key: DVQTXLXCKFAWKU-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of isonicotinic acid, featuring bromine, methyl, and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 5-methyl-3-(trifluoromethoxy)isonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-azido-5-methyl-3-(trifluoromethoxy)isonicotinic acid or 2-thio-5-methyl-3-(trifluoromethoxy)isonicotinic acid.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-bromo-5-methyl-3-(trifluoromethoxy)isonicotinic alcohol.

Scientific Research Applications

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)isonicotinic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2-Bromo-5-trifluoromethoxyphenylboronic acid: Contains a boronic acid group instead of isonicotinic acid.

    3-Bromo-5-iodobenzoic acid: Similar bromine substitution but with an iodine atom and different aromatic ring.

Uniqueness

2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is unique due to the presence of both bromine and trifluoromethoxy groups on the isonicotinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5BrF3NO3/c1-3-2-13-6(9)5(4(3)7(14)15)16-8(10,11)12/h2H,1H3,(H,14,15)

InChI Key

DVQTXLXCKFAWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Br

Origin of Product

United States

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